molecular formula C16H15N3S2 B2372952 N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-88-8

N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2372952
CAS No.: 478029-88-8
M. Wt: 313.44
InChI Key: QMYQUBLUVIRERL-UHFFFAOYSA-N
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Description

N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines an allyl group, a sulfanyl group, and a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothieno-pyrimidine core followed by the introduction of the allyl and sulfanyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the allyl or sulfanyl groups.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives.

Scientific Research Applications

N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets through its allyl and sulfanyl groups. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine
  • N-allyl-2-(ethylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine
  • N-allyl-2-(propylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine

Uniqueness

N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-prop-2-enyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYQUBLUVIRERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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